2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate)
Description
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of two 4-chlorobenzoyl groups attached to a 2-methylphenyl core
Properties
Molecular Formula |
C21H14Cl2O4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-2-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O4/c1-13-18(26-20(24)14-5-9-16(22)10-6-14)3-2-4-19(13)27-21(25)15-7-11-17(23)12-8-15/h2-12H,1H3 |
InChI Key |
WBVXBDYECCQADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE typically involves the O-acylation reaction. One common method includes reacting 2-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature for a specified duration to achieve high yield and purity .
Chemical Reactions Analysis
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE can be compared with similar compounds such as:
3-[(4-CHLOROBENZOYL)OXY]-5-METHYLPHENYL 4-CHLOROBENZOATE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
5-[(4-CHLOROBENZOYL)OXY]-2-[(E)-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-CHLOROBENZOATE: This compound contains additional functional groups, making it unique in its chemical behavior.
4-CHLOROBENZOYL CHLORIDE: This is a precursor used in the synthesis of various esters, including 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
